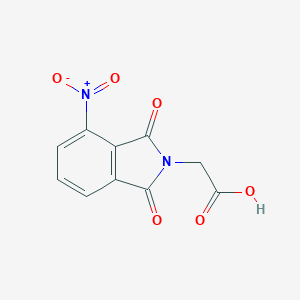

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Beschreibung

The exact mass of the compound (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVGTTUIMHJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935811 | |

| Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15784-35-7 | |

| Record name | NSC117422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Introduction

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known by its synonyms 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid and N-(carboxymethyl)-4-nitrophthalimide, is a synthetic organic compound that has garnered interest within the scientific community. Its chemical structure, featuring a nitro-substituted phthalimide moiety linked to an acetic acid group, suggests potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, tailored for researchers, scientists, and professionals in drug development.

The core structure is based on phthalimide, a versatile pharmacophore known for its wide range of biological activities.[1] The introduction of a nitro group and an acetic acid side chain can significantly influence the molecule's physicochemical properties and biological interactions. Notably, recent studies have highlighted the potential of this compound as an analgesic and anti-inflammatory agent, warranting a deeper investigation into its pharmacological profile.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 15784-35-7 | [4][5] |

| Molecular Formula | C₁₀H₆N₂O₆ | [4][5] |

| Molecular Weight | 250.16 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Synonyms | 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid, N-(carboxymethyl)-4-nitrophthalimide | [4] |

Synthesis and Reactivity

The synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves a two-step process, starting with the nitration of phthalimide to form 4-nitrophthalimide, followed by N-alkylation with an acetic acid derivative.

Step 1: Synthesis of 4-Nitrophthalimide

The precursor, 4-nitrophthalimide, can be synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7] This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring.

General Experimental Protocol for N-Alkylation:

While a specific protocol for the target molecule is not detailed in the available literature, a general procedure based on similar phthalimide alkylations is proposed:

-

Dissolve 4-nitrophthalimide in a suitable polar aprotic solvent (e.g., DMF).

-

Add a base, such as potassium carbonate, to the solution to deprotonate the phthalimide nitrogen.

-

Add a solution of a glycine equivalent (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography.

-

After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography. If an ester was used, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.

Biological Activity and Potential Applications

Recent research has demonstrated that a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, referred to as N-carboxymethyl-3-nitrophthalimide in the study, possesses significant analgesic and anti-inflammatory properties. [2][3]

Analgesic and Anti-inflammatory Effects

In a study evaluating several phthalimide analogues, N-carboxymethyl-3-nitrophthalimide was shown to inhibit the second phase of the nociceptive response in a formaldehyde-induced pain model in mice. [2]This second phase is associated with inflammatory pain, suggesting a mechanism of action related to the modulation of inflammatory mediators. Furthermore, the compound was effective in reducing mechanical allodynia in rat models of both chronic inflammatory pain (induced by Complete Freund's Adjuvant) and neuropathic pain (induced by chronic constriction injury of the sciatic nerve). [2] The anti-inflammatory activity of phthalimide derivatives is a well-documented area of research. [1]The mechanism is often attributed to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), and the modulation of inflammatory signaling pathways like NF-κB. [8]

The study also suggested that the antinociceptive activity of N-carboxymethyl-3-nitrophthalimide may be partially mediated by the opioid system, as its effects were attenuated by the opioid antagonist naltrexone. [2]This dual mechanism, targeting both inflammatory pathways and potentially the opioid system, makes this compound a promising lead for the development of novel analgesics.

Reactivity, Stability, and Safety

Reactivity and Stability

The chemical reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is influenced by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The nitroaromatic ring is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to an amine. The phthalimide ring can be opened by hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Safety and Hazards

According to supplier safety data, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is classified as acutely toxic if swallowed and causes serious eye irritation. [5]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a compound with demonstrated potential in the field of medicinal chemistry, particularly as a lead for the development of new analgesic and anti-inflammatory drugs. Its synthesis, while not yet optimized in publicly available literature, follows established chemical principles. The promising biological activity warrants further investigation into its mechanism of action, pharmacokinetic profile, and structure-activity relationships. As with any chemical substance, appropriate safety measures must be taken during its handling and use in research. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (2019). PubMed. Retrieved from [Link]

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (n.d.). IASP. Retrieved from [Link]

-

4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem. (n.d.). Retrieved from [Link]

-

N-Methyl-4-nitrophthalimide - LookChem. (n.d.). Retrieved from [Link]

-

4-nitrophthalimide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents. (n.d.).

-

New phthalimide derivatives with potent analgesic activity: II. (1998). PubMed. Retrieved from [Link]

-

2-(4-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid | 15784-35-7 | C10H6N2O6 | Appchem. (n.d.). Retrieved from [Link]

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - ResearchGate. (2019). Retrieved from [Link]

-

New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PubMed Central. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Phthalimides as anti-inflammatory agents - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide - PrepChem.com. (n.d.). Retrieved from [Link]

-

2-(4-nitro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

-

4 Nitro Phthalimide:: CAS# 59-02-9 Manufacturer in India - Nova International. (n.d.). Retrieved from [Link]

-

The phthalimide analogues n-3-hydroxypropylphthalimide and n-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - Repositorio UFMG. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - Brieflands. (n.d.). Retrieved from [Link]

-

3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 4-nitrophthalimide - Semantic Scholar. (n.d.). Retrieved from [Link]

-

4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1) - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide (1/1) - ResearchGate. (n.d.). Retrieved from [Link]

-

3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione - PubChem. (n.d.). Retrieved from [Link]

-

4 Nitro Phthalimide Chemical Compound Manufacturer, Supplier, Exporter. (n.d.). Retrieved from [Link]

-

2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

4-Nitrophthalimide - SIELC Technologies. (n.d.). Retrieved from [Link]

-

ATR-FTIR spectra of DBU, acetic acid and DBU/acetic acid solution. - ResearchGate. (n.d.). Retrieved from [Link]

-

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid CAS number 15784-35-7

An In-Depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7)

Executive Summary

This technical guide provides a comprehensive overview of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, CAS number 15784-35-7, a pivotal chemical intermediate in the field of medicinal chemistry. While not an end-product therapeutic itself, its molecular architecture situates it as a critical starting material for the synthesis of novel compounds, particularly within the lineage of thalidomide and its potent immunomodulatory analogues (IMiDs®). This document, intended for researchers and drug development professionals, elucidates the compound's physicochemical properties, outlines a robust synthetic strategy, and explores its strategic application in the design of next-generation therapeutics targeting the Cereblon E3 ubiquitin ligase pathway. We will delve into the causality behind experimental design and contextualize the compound's importance within the broader landscape of modern drug discovery.

Introduction: The Phthalimide Scaffold in Modern Therapeutics

The phthalimide moiety is a privileged structure in medicinal chemistry, most famously recognized in the structure of thalidomide. The tragic history of thalidomide's teratogenicity is now counterbalanced by its renaissance as a powerful anticancer and immunomodulatory agent, leading to the development of highly successful analogues like lenalidomide and pomalidomide.[1][2] These drugs, known as IMiDs, exert their therapeutic effects by binding to the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This binding event allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, a mechanism with profound therapeutic implications in oncology and immunology.[3]

The subject of this guide, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, represents a key building block for expanding this chemical space. Its structure contains two critical features: the N-carboxymethyl phthalimide core and a strategically placed nitro group. The nitro group serves as a versatile synthetic handle, most commonly for reduction to a primary amine, which can then be used to introduce diverse chemical functionalities. This positions the compound as a valuable precursor for creating libraries of novel IMiD analogues and other potential therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research. The key physicochemical data for (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 15784-35-7 | [4][5] |

| IUPAC Name | 2-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | [6] |

| Synonyms | (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, 4-Nitro-N-(carboxymethyl)phthalimide | [4] |

| Molecular Formula | C₁₀H₆N₂O₆ | [4][5] |

| Molecular Weight | 250.16 g/mol | [5] |

| Melting Point | 213.5 - 214.2 °C | [7] |

| LogP | 0.34 | [6] |

| Appearance | Typically a pale yellow or off-white solid | N/A |

Synthesis and Characterization

The synthesis of this compound is straightforward, relying on fundamental principles of organic chemistry. The strategic approach involves the condensation of 4-nitrophthalic anhydride with glycine (aminoacetic acid).

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection at the imide nitrogen, leading back to commercially available starting materials. This strategy is efficient and avoids complex protecting group chemistry.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

4-Nitrophthalic anhydride

-

Glycine

-

Glacial Acetic Acid (Solvent)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic anhydride (1.0 eq) and glycine (1.05 eq).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to fully suspend the reagents (e.g., 5-10 mL per gram of anhydride).

-

Rationale: Acetic acid serves as a polar, protic solvent that facilitates the dissolution of the starting materials and the dehydration step required for imide formation. It is also relatively easy to remove post-reaction.

-

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration to form the stable imide ring.

-

-

Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. The product, being sparingly soluble in water, will precipitate out.

-

Rationale: This is an effective method for quenching the reaction and isolating the crude product from the acetic acid solvent and any water-soluble impurities.

-

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

-

Drying and Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

To ensure the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the nitro-substituted ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (250.16 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Look for strong carbonyl stretching frequencies characteristic of the imide group (~1710-1780 cm⁻¹) and a broad O-H stretch for the carboxylic acid.

-

Melting Point: The measured melting point should be sharp and align with the literature value (213.5-214.2 °C)[7], indicating high purity.

Strategic Role in Drug Discovery

The primary value of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not in its intrinsic biological activity, but in its potential as a versatile scaffold for building more complex and potent molecules.

Gateway to Amino-Phthalimide Analogs

The nitro group is a cornerstone of this molecule's utility. It can be cleanly and efficiently reduced to a primary amine (an aniline derivative) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction methods (e.g., SnCl₂, Fe/HCl). This transformation unlocks a vast potential for further chemical elaboration. The resulting amino group can be acylated, alkylated, or used in coupling reactions to attach various pharmacophores or linkers, enabling the systematic exploration of structure-activity relationships (SAR). This is precisely the strategy used to access the 4-amino group crucial for the activity of lenalidomide.[8]

Targeting the Cereblon (CRBN) E3 Ligase Complex

Derivatives synthesized from this intermediate are prime candidates for acting as molecular glues that modulate the CRL4^CRBN^ E3 ligase complex. The phthalimide core serves as the "warhead" that docks into the CRBN substrate receptor. The functionalities appended via the amino group and the N-acetic acid moiety can then be tailored to recruit new protein substrates (neo-substrates) for degradation.

Caption: Workflow from intermediate to hit compound.

Future Research Perspectives

The potential of this scaffold is far from exhausted. Future research efforts could focus on:

-

Linker Chemistry: Systematically varying the linker attached to the N-acetic acid moiety to explore its role in neo-substrate recruitment.

-

Combinatorial Libraries: Utilizing the dual functionality (amine and carboxylic acid) of the reduced intermediate to generate large, diverse chemical libraries for high-throughput screening against various disease targets.

-

PROTAC Development: Employing the phthalimide core as a CRBN-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs), where the N-acetic acid position serves as an attachment point for a linker connected to a warhead that binds a different protein of interest.

Conclusion

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7) is a deceptively simple molecule with significant strategic value in medicinal chemistry. Its straightforward synthesis and dual functional handles make it an ideal starting point for the development of sophisticated molecular entities. As a precursor to a new generation of thalidomide analogues and other targeted therapeutics, it provides a robust platform for researchers aiming to modulate the ubiquitin-proteasome system and explore new frontiers in drug discovery. Its importance lies not in what it is, but in what it can become: a gateway to novel compounds with the potential to address unmet medical needs in oncology and beyond.

References

-

Thalidomide Analogues as Anticancer Drugs. National Institutes of Health (NIH). Available at: [Link]

-

Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]

-

Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed. Available at: [Link]

-

Thalidomide and thalidomide analogs synthesized. ResearchGate. Available at: [Link]

-

Cas no 15784-35-7 (2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid). 960化工网. Available at: [Link]

-

(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7]. Chemsigma. Available at: [Link]

-

2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. Chemspace. Available at: [Link]

-

Exploring the Applications of 4-Nitro-N-Methylphthalimide (CAS 41663-84-7) in Dyestuffs and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

- Process for the preparation of 4-nitro-N-methylphthalimide. Google Patents.

-

4 Nitro Phthalimide:: CAS# 89-40-7 Manufacturer in India. Nova International. Available at: [Link]

-

3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem. Available at: [Link]

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. ResearchGate. Available at: [Link]

- An improved process for synthesis of lenalidomide. Google Patents.

-

2-[[2-(1,3-dioxoisoindol-2-yl)-3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. PubChem. Available at: [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

Sources

- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7] | Chemsigma [chemsigma.com]

- 5. scbt.com [scbt.com]

- 6. 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid - C10H6N2O6 | CSSS00000389460 [chem-space.com]

- 7. (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID price,buy (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID - chemicalbook [chemicalbook.com]

- 8. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

An In-depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a key chemical intermediate in synthetic organic chemistry. The document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its current and potential applications in drug discovery and materials science. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a derivative of 4-nitrophthalimide, is a molecule of significant interest in medicinal chemistry and materials science. Its structure combines a reactive carboxylic acid moiety with a nitro-substituted phthalimide group, making it a versatile building block for the synthesis of a wide range of more complex molecules. The presence of the nitro group, in particular, offers a handle for further chemical transformations, such as reduction to an amine, which can dramatically alter the molecule's biological activity and physical properties. This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is crucial for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 250.16 g/mol | [1] |

| Molecular Formula | C₁₀H₆N₂O₆ | [1] |

| CAS Number | 15784-35-7 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Synthesis and Characterization

The synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a straightforward process that can be accomplished through the condensation of 4-nitrophthalic anhydride with glycine. This reaction is a classic example of the formation of a phthalimide from an anhydride and a primary amine.

Synthesis of the Precursor: 4-Nitrophthalic Anhydride

The key precursor, 4-nitrophthalic anhydride, can be synthesized via the nitration of phthalic anhydride.

Experimental Protocol: Synthesis of 4-Nitrophthalic Anhydride

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add phthalic anhydride to a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

-

Nitration: Maintain the temperature of the reaction mixture between 10-15°C during the addition of phthalic anhydride. Allow the reaction to proceed overnight at room temperature.

-

Work-up: Pour the reaction mixture onto ice with vigorous stirring.

-

Isolation: Collect the precipitated crude product by filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-nitrophthalimide.[2]

-

Hydrolysis and Dehydration: Hydrolyze the 4-nitrophthalimide by boiling with a sodium hydroxide solution, followed by acidification with nitric acid to yield 4-nitrophthalic acid. Subsequent dehydration of the diacid, for instance by refluxing with acetic anhydride, yields 4-nitrophthalic anhydride.[3]

Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The final product is synthesized by reacting 4-nitrophthalic anhydride with glycine.

Experimental Protocol: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrophthalic anhydride in a suitable solvent such as glacial acetic acid.

-

Condensation: Add an equimolar amount of glycine to the solution and reflux the mixture for several hours.[4]

-

Work-up: After cooling, the reaction mixture is poured into water to precipitate the product.

-

Isolation: The solid product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Caption: Synthetic workflow for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and carboxylic acid groups, as well as for the aromatic and methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the imide and carboxylic acid groups, as well as characteristic peaks for the C-N stretching and the aromatic C-H and C=C bonds. The nitro group will also have a characteristic absorption.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Applications in Drug Development and Materials Science

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a valuable intermediate with a range of potential applications.

Precursor for Pharmacologically Active Compounds

The primary application of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic properties.

-

PARP Inhibitors: The 4-nitrophthalimide moiety is a key structural feature in some poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs used in cancer therapy.[5] The nitro group can be reduced to an amino group, which can then be further functionalized to generate a variety of analogues for structure-activity relationship (SAR) studies.

Caption: Pathway from the title compound to potential PARP inhibitors.

-

Anti-inflammatory Agents: Phthalimide derivatives have been investigated for their anti-inflammatory properties. The carboxylic acid moiety of the title compound provides a convenient point for derivatization to create a library of compounds for screening for anti-inflammatory activity.

Building Block for Fluorescent Probes and Dyes

The phthalimide core is a known fluorophore, and the nitro group can be used to modulate the fluorescent properties of the molecule. This makes a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid a potential building block for the synthesis of fluorescent probes for biological imaging and assays.[5]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like nitric acid and acetic anhydride.

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of a diverse range of novel compounds. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and should serve as a useful resource for researchers in the field.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with 4-Nitrophthalic Anhydride: A Supplier's Perspective. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Nitrophthalic acid. Retrieved from [Link]

- Nikam, A., et al. (2015). Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido) -4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 7(2), 23-33.

-

MDPI. (2022). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Retrieved from [Link]

- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.

-

Organic Syntheses. (n.d.). 4-Nitrophthalimide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

This technical guide provides a comprehensive framework for the structural analysis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.

Introduction

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(carboxymethyl)-4-nitrophthalimide, belongs to the class of N-substituted phthalimides. The core structure, a phthalimide ring, is a common motif in pharmacologically active compounds. The addition of a nitro group and a carboxymethyl substituent introduces specific electronic and steric properties that can significantly influence the molecule's chemical reactivity, binding affinity to biological targets, and material properties. A thorough structural elucidation is paramount for understanding its function and for rational drug design or materials engineering.

This guide will detail a multi-pronged approach to structural analysis, combining synthesis, spectroscopic characterization, crystallographic studies, and computational modeling to build a complete and validated structural profile of the target molecule.

Synthesis and Purification: The Foundation of Structural Analysis

A robust structural analysis begins with the synthesis of a pure sample. The most common route to α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves a two-step process: the nitration of a phthalic precursor followed by N-alkylation with glycine.

Synthesis of 4-Nitrophthalic Anhydride

The precursor, 4-nitrophthalic anhydride, is typically synthesized by the nitration of phthalic anhydride.[1] This electrophilic aromatic substitution reaction requires strong acidic conditions.

Experimental Protocol: Synthesis of 4-Nitrophthalic Anhydride

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add phthalic anhydride to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Temperature Control: Maintain the reaction temperature between 10-15°C during the addition of phthalic anhydride to control the exothermic reaction and prevent over-nitration.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the 4-nitrophthalic anhydride.

-

Purification: Filter the crude product, wash thoroughly with cold water to remove residual acids, and recrystallize from a suitable solvent like glacial acetic acid to obtain pure 4-nitrophthalic anhydride.

Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The final product is obtained by the condensation of 4-nitrophthalic anhydride with the amino acid glycine.

Experimental Protocol: Synthesis of the Target Compound

-

Reaction Mixture: Dissolve 4-nitrophthalic anhydride and glycine in a polar aprotic solvent such as glacial acetic acid.

-

Condensation: Reflux the mixture for several hours. The reaction involves the nucleophilic attack of the amino group of glycine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring.

-

Isolation: Upon cooling, the product will precipitate out of the solution.

-

Purification: Filter the solid, wash with a non-polar solvent to remove any unreacted starting material, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

The workflow for the synthesis is illustrated in the diagram below:

Sources

An In-Depth Technical Guide to the Solubility Determination of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7).[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for determining the aqueous and solvent solubility of this compound. We will delve into the rationale behind experimental design, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and discuss appropriate analytical methodologies for quantification. The influence of critical parameters such as pH and solvent selection will be explored, underpinned by the physicochemical properties of the molecule. This guide is structured to ensure scientific integrity and provide a self-validating system for solubility assessment, complete with in-text citations to authoritative sources and visual diagrams to elucidate key workflows.

Introduction: Understanding the Molecule

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a chemical entity featuring a phthalimide scaffold, a functionality of significant interest in medicinal chemistry due to its diverse biological activities.[3] The structure incorporates a nitro group, which is a strong electron-withdrawing group, and a carboxylic acid moiety. These functional groups are the primary determinants of the compound's physicochemical properties, including its solubility.

-

Phthalimide Core: The planar, aromatic phthalimide structure contributes to the molecule's rigidity and potential for π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.[3]

-

Carboxylic Acid Group: This acidic functional group (pKa typically around 4-5) allows for pH-dependent solubility.[4] In aqueous media, the carboxylic acid can exist in its protonated (less soluble) or deprotonated, carboxylate (more soluble) form, depending on the pH of the solution.[5]

-

Nitro Group: The presence of the nitro group increases the molecule's polarity and potential for hydrogen bonding, which may enhance its solubility in polar solvents.

Given the absence of publicly available experimental solubility data for this specific compound, a systematic approach to its determination is crucial for any research or development endeavor.

Table 1: Physicochemical Properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

| Property | Value | Source |

| CAS Number | 15784-35-7 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O₆ | [1][2] |

| Molecular Weight | 250.16 g/mol | [2] |

Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

A plausible synthetic route to the target compound involves a two-step process, beginning with the nitration of phthalimide, followed by a substitution reaction with glycine. A detailed protocol for the synthesis of the precursor, 4-nitrophthalimide, is available in Organic Syntheses.[6]

Step 1: Synthesis of 4-Nitrophthalimide

This procedure involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6] The reaction is typically carried out at low temperatures (10-15°C) to control the exothermic reaction and prevent over-nitration. The product is then isolated by precipitation in ice water and purified by recrystallization from ethanol.[6]

Step 2: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The N-alkylation of 4-nitrophthalimide with glycine will yield the final product. This reaction is a variation of the Gabriel synthesis of primary amines.

Reaction Scheme:

Proposed Protocol:

-

Dissolve 4-nitrophthalimide and an equimolar amount of glycine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the mixture to deprotonate the glycine.

-

Heat the reaction mixture to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the product is precipitated by acidification and addition of water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Rationale and Experimental Choices

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The key is to ensure that the system has reached a true equilibrium, which is confirmed by measuring the concentration of the dissolved compound at different time points until it plateaus.[7] The choice of solvents should be guided by the intended application and the compound's polarity.[8][9][10] For a comprehensive profile, a range of aqueous buffers at different pH values and various organic solvents should be tested.

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid into separate glass vials for each solvent to be tested. A 5-fold excess is recommended to ensure saturation.[11]

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and selected organic solvents such as ethanol, acetone, and DMSO) to each vial.[7][12]

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from any undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a 0.45 µm syringe filter.[13]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer.[3][14] This method is often used in high-throughput screening during early drug discovery as it is faster than the thermodynamic assay.[15]

Rationale and Experimental Choices

The kinetic solubility assay mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock solution. The result is not a true equilibrium solubility but is highly relevant for predicting potential precipitation issues in these assays.[16]

Detailed Experimental Protocol

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[14]

-

-

Assay Procedure:

-

Detection of Precipitation:

-

Precipitation can be detected by nephelometry (light scattering) or by separating the precipitate and quantifying the remaining dissolved compound.[3]

-

-

Quantification (if applicable):

-

If quantifying the dissolved portion, filter the solution and analyze the filtrate by HPLC-UV or UV-Vis spectroscopy.[3]

-

Caption: Kinetic Solubility Determination Workflow.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. HPLC-UV and UV-Vis spectroscopy are two commonly employed techniques.[13][18]

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and specific method for quantifying the concentration of the target compound.

-

Rationale: This method separates the analyte from potential impurities or degradants before quantification, ensuring accuracy.[19]

-

Proposed HPLC Conditions:

-

Column: A C18 reversed-phase column is a suitable starting point for this type of molecule.[20]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended for acidic compounds.[21][22]

-

Detection: The wavelength for UV detection should be set at the absorbance maximum (λmax) of the compound, which can be determined by running a UV scan of a standard solution.

-

-

Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a simpler and faster method for concentration determination, but it is less specific than HPLC.

-

Rationale: This method is suitable for pure samples where there are no interfering substances that absorb at the same wavelength as the analyte.[23][24]

-

Procedure:

-

Determine the λmax of the compound in the specific solvent being used.

-

Prepare a set of standard solutions of the compound in the same solvent.

-

Measure the absorbance of the standards at the λmax and construct a calibration curve according to the Beer-Lambert law.[25]

-

Measure the absorbance of the sample from the solubility experiment and determine its concentration from the calibration curve.

-

The Impact of pH on Solubility

As a carboxylic acid, the solubility of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is expected to be highly pH-dependent.[26][27]

-

At low pH (acidic conditions): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is generally less soluble in aqueous media.[5]

-

At high pH (basic conditions): The carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). The ionic nature of the carboxylate significantly increases its solubility in water.[4]

A pH-solubility profile should be generated by determining the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[7]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner, typically in a tabular format, to facilitate comparison across different conditions.

Table 2: Example Solubility Data Table

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Purified Water | ~7 | 25 | ||

| Ethanol | N/A | 25 | ||

| Acetone | N/A | 25 | ||

| DMSO | N/A | 25 |

Safety and Handling

Researchers must adhere to good laboratory practices when handling a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and the solvents used in these protocols.

-

Solvent Hazards: The organic solvents used in these procedures may be flammable and/or toxic. Consult the SDS for each solvent before use and handle them in a fume hood.[8]

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By following the detailed protocols for thermodynamic and kinetic solubility assays, employing appropriate analytical techniques, and considering the influence of pH, researchers can generate high-quality, reliable data. This information is fundamental for advancing the study of this compound in various scientific and drug development contexts.

References

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

-

In-vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Thermodynamic Solubility Assay. Domainex. Available at: [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. Available at: [Link]

-

HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? ResearchGate. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

-

HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available at: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

-

Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

-

Important points to be considered for selecting solvents in different applications. OnlyTRAININGS. Available at: [Link]

-

pH and Solubility. Fiveable. Available at: [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? ACS. Available at: [Link]

-

Safety Data Sheet: Phthalimide. Carl ROTH. Available at: [Link]

-

Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

-

(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. Chemsigma. Available at: [Link]

-

Toward a More Holistic Framework for Solvent Selection. ACS Publications. Available at: [Link]

-

Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]

-

4-nitrophthalimide. Organic Syntheses Procedure. Available at: [Link]

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

Sources

- 1. (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7] | Chemsigma [chemsigma.com]

- 2. scbt.com [scbt.com]

- 3. enamine.net [enamine.net]

- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. who.int [who.int]

- 8. Important points to be considered for selecting solvents in different applications [onlytrainings.com]

- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. pharmtech.com [pharmtech.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. rootspress.org [rootspress.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. chemicalbook.com [chemicalbook.com]

- 29. carlroth.com [carlroth.com]

- 30. iloencyclopaedia.org [iloencyclopaedia.org]

- 31. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on a predictive approach grounded in the fundamental principles of spectroscopy and comparative data from analogous structures. The insights provided herein are intended to guide researchers in the identification, characterization, and quality control of this compound.

The molecular formula for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is C₁₀H₆N₂O₆, with a molecular weight of 250.16 g/mol .[1][2]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting its spectral data. The key structural features of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are illustrated below.

Figure 1. Molecular structure of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

The molecule is comprised of a 4-nitrophthalimide group connected to an acetic acid moiety through the nitrogen atom of the imide. This structure gives rise to characteristic signals in various spectroscopic analyses.

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H | 7.8 - 8.5 | Multiplet | 3H | The three aromatic protons on the nitrophthalimide ring will be deshielded due to the electron-withdrawing effects of the nitro group and the carbonyl groups. |

| Methylene-H (CH₂) | ~4.5 | Singlet | 2H | The protons of the methylene group adjacent to the imide nitrogen are expected to appear as a singlet. |

| Carboxylic Acid-H (OH) | >10 | Broad Singlet | 1H | The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a high chemical shift and can be exchangeable with D₂O. |

The synthesis and characterization of similar N-phthalimide amino acid derivatives have been reported, where all products were characterized by FT-IR, MS, and ¹H-NMR spectroscopy.[3][4][5]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized in the following table.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad | This broad absorption is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | These absorptions correspond to the stretching vibrations of the C-H bonds on the aromatic ring. |

| Imide C=O Stretch (asymmetric) | ~1780 | Strong | The phthalimide group exhibits two characteristic carbonyl stretching bands. |

| Imide C=O Stretch (symmetric) | ~1720 | Strong | This is the second of the two imide carbonyl absorptions. |

| Carboxylic Acid C=O Stretch | ~1710 | Strong | The carbonyl of the carboxylic acid will likely overlap with the symmetric imide carbonyl stretch. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | These bands arise from the carbon-carbon double bond stretching within the aromatic ring. |

| Nitro N-O Stretch (asymmetric) | 1550 - 1500 | Strong | The nitro group has two characteristic stretching vibrations. |

| Nitro N-O Stretch (symmetric) | 1350 - 1300 | Strong | This is the second absorption for the nitro group. |

| C-N Stretch | 1300 - 1200 | Medium | This corresponds to the stretching of the carbon-nitrogen bonds. |

The FT-IR spectra of N-phthalimide amino acids typically show a strong, broad peak between 2500–3500 cm⁻¹ for the O-H of the acid group, and absorption bands between 1700–1800 cm⁻¹ characteristic of the carbonyl groups in the imide ring and the acid.[3]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and elucidating the structure.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 250 | Molecular ion peak corresponding to the molecular weight of the compound. |

| [M-COOH]⁺ | 205 | Loss of the carboxylic acid group. |

| [M-CH₂COOH]⁺ | 192 | Loss of the acetic acid moiety. |

| [C₈H₄NO₂]⁺ | 148 | Fragment corresponding to the phthalimide ring. |

| [C₆H₄]⁺ | 76 | Fragment corresponding to the benzene ring. |

The fragmentation pattern can be visualized as follows:

Figure 2. Predicted fragmentation pathway for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Experimental Protocols

For the acquisition of high-quality spectral data, the following general protocols are recommended:

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By leveraging a predictive approach based on the known structure and data from similar compounds, researchers can effectively utilize NMR, IR, and Mass Spectrometry for the characterization and analysis of this molecule. The provided protocols offer a starting point for obtaining reliable experimental data.

References

- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.

-

The Pharmaceutical and Chemical Journal. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the proposed mechanism of action of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a molecule situated at the confluence of two pharmacologically significant chemical classes: phthalimides and nitro compounds. In the absence of direct, definitive studies on this specific molecule, this document synthesizes the extensive research on its constituent moieties to construct a scientifically rigorous and plausible mechanistic framework. We will explore the multifaceted biological activities of the phthalimide core, a privileged scaffold in medicinal chemistry, and the profound influence of the nitro group, a potent bio-reactive entity. This guide will culminate in a proposed multi-target mechanism of action and a detailed roadmap for its experimental validation, providing a valuable resource for researchers seeking to unlock the therapeutic potential of this intriguing compound.

Introduction: A Molecule of Bimodal Character

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as 4-nitro-N-phthaloylglycine, presents a compelling case for mechanistic investigation. Its structure combines the rigid, planar phthalimide ring system with a nitro functional group, both of which are independently associated with a broad spectrum of biological activities.[1][2][3][4] The phthalimide core is a cornerstone of numerous therapeutic agents, renowned for its ability to interact with a variety of biological targets.[5][6][7] The nitro group, a strong electron-withdrawing moiety, is a well-established pharmacophore and, in some contexts, a toxicophore, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile through redox-mediated pathways.[2][4][8]

This guide will dissect the probable contributions of each of these structural components to the overall mechanism of action of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, proposing a synergistic interplay that likely results in a multi-targeted biological effect.

The Phthalimide Core: A Privileged Scaffold with Diverse Biological Targets

The isoindoline-1,3-dione (phthalimide) ring system is a recurring motif in medicinal chemistry, celebrated for its synthetic accessibility and its capacity to serve as a scaffold for a wide array of biological activities.[6][7] The hydrophobic nature of the phthalimide structure facilitates passage across biological membranes, a crucial attribute for intracellular drug action.[5]

Derivatives of phthalimide have been reported to exhibit a remarkable range of therapeutic effects, as summarized in the table below.

| Biological Activity | Molecular Targets/Mechanisms | Key Observations |

| Anticancer | DNA Methyltransferase 1 (DNMT1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Topoisomerase II | Inhibition of enzymes crucial for cancer cell proliferation and angiogenesis.[1] |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin synthesis, a key pathway in inflammation.[9] |

| Antimicrobial | DNA gyrase, Enoyl-ACP reductase (InhA) | Disruption of bacterial DNA replication and cell wall synthesis.[5] Some derivatives show antifungal activity by interacting with ergosterol in fungal cell membranes.[10] |

| Analgesic | Not fully elucidated, likely related to anti-inflammatory properties. | N-substituted phthalimide derivatives have shown significant analgesic activity in preclinical models.[11] |

| Neuroprotective | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibition of cholinesterases, a therapeutic strategy in Alzheimer's disease.[12] |

The diverse biological activities of phthalimide derivatives underscore the potential for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid to interact with multiple biological targets. The specific nature of the N-substituent, in this case, the acetic acid moiety, plays a critical role in modulating the affinity and selectivity for these targets.[9]

The Nitro Group: A Potent Modulator of Biological Activity

The introduction of a nitro group onto an aromatic ring dramatically alters the electronic properties of the molecule, bestowing upon it a unique set of biological characteristics.[2][4] The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and influence the molecule's overall pharmacokinetic profile.[3][8]

Redox Cycling and Oxidative Stress

A key feature of many nitroaromatic compounds is their ability to undergo bioreduction, a process often mediated by cellular nitroreductases.[2][13] This reduction can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals and other reactive oxygen species (ROS).[4][13] The generation of these reactive species can induce a state of oxidative stress within the cell, leading to damage of cellular macromolecules such as DNA, proteins, and lipids, and ultimately culminating in cytotoxicity. This redox-mediated cytotoxicity is a well-established mechanism for the antimicrobial and antiparasitic activity of many nitro-containing drugs.[2][3][4]

Prodrug Activation

In many instances, nitro-containing compounds act as prodrugs, with their biological activity being dependent on the in-situ reduction of the nitro group.[3] This bioactivation is often more efficient under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors and certain microbial infections. This targeted activation makes nitroaromatic compounds attractive candidates for the development of hypoxia-selective anticancer and antimicrobial agents.

Proposed Mechanism of Action: A Multi-Pronged Approach

Based on the established biological activities of its constituent chemical moieties, we propose a multi-target mechanism of action for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. This proposed mechanism is centered on the synergistic interplay between the phthalimide scaffold and the nitro group.

Figure 1: A proposed multi-target mechanism of action for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

The proposed mechanism can be summarized as follows:

-

Direct Inhibition of Cellular Targets by the Phthalimide Scaffold: The phthalimide core of the molecule may directly interact with and inhibit the activity of key cellular enzymes, such as cyclooxygenases (imparting anti-inflammatory effects) or topoisomerases (contributing to cytotoxic effects in proliferating cells).

-

Redox Cycling and Oxidative Stress Induction by the Nitro Group: Following cellular uptake, the nitro group can undergo enzymatic reduction, leading to the generation of reactive oxygen and nitrogen species. This surge in reactive species can overwhelm the cell's antioxidant defenses, inducing a state of oxidative stress that results in widespread cellular damage and triggers apoptotic cell death.

-

Synergistic Cytotoxicity: The combination of direct enzyme inhibition and the induction of oxidative stress is likely to result in a synergistic cytotoxic effect, particularly in cells that are already under stress or are rapidly proliferating.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To validate the proposed mechanism of action, a systematic and multi-faceted experimental approach is required. The following table outlines a series of key experiments, their rationale, and the expected outcomes.

| Experimental Approach | Rationale | Expected Outcome |

| Enzyme Inhibition Assays | To determine if the compound directly inhibits the activity of putative target enzymes. | Dose-dependent inhibition of enzymes such as COX-1, COX-2, Topoisomerase I, and Topoisomerase II. |

| Cell-Based Assays for Oxidative Stress | To quantify the induction of reactive oxygen species (ROS) in cells treated with the compound. | Increased levels of intracellular ROS, as measured by fluorescent probes like DCFDA. |

| Western Blot Analysis | To assess the activation of cellular stress response pathways and apoptotic markers. | Increased expression of stress-related proteins (e.g., HO-1, Nrf2) and apoptotic markers (e.g., cleaved caspase-3, PARP cleavage). |

| Cell Viability and Apoptosis Assays | To determine the cytotoxic and pro-apoptotic effects of the compound on various cell lines. | Dose-dependent decrease in cell viability and an increase in the percentage of apoptotic cells. |

| Hypoxia-Selectivity Studies | To investigate if the compound's cytotoxicity is enhanced under hypoxic conditions. | Increased cytotoxicity in cells cultured under low oxygen tension compared to normoxic conditions. |

| Molecular Docking Studies | To computationally model the binding of the compound to the active sites of potential target enzymes. | Favorable binding energies and identification of key interacting residues, providing a structural basis for inhibition. |